Product packaging for Homofolic acid(Cat. No.:CAS No. 3566-25-4)

Homofolic acid

カタログ番号: B1673345
CAS番号: 3566-25-4
分子量: 455.4 g/mol
InChIキー: QXARTGUOGAZGKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Homofolic acid is a chemical analogue of folic acid (Vitamin B9) with significant relevance in biochemical and cancer research. Its primary research value lies in its role as a tool to study folate metabolism and its inhibition. Studies indicate that this compound inhibits the growth of L1210 mouse leukemia cells, particularly when intracellular folates are acquired via the high-affinity folate binding protein . Like other folate analogues, it is counted among the compounds known as antifolates . In enzyme studies, various analogues of dihydrohomofolate have been synthesized and tested as substrates for dihydrofolate reductase, a crucial enzyme in the folate cycle . The tetrahydro derivatives of these homofolate analogues have been further investigated for their cofactor and inhibitor activity with thymidylate synthetase, another key enzyme in DNA synthesis . This mechanism, which can disrupt the synthesis of thymidylate and consequently DNA, makes this compound and its derivatives compounds of interest in pharmacological research . This compound is offered for research purposes and is intended for laboratory use by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O6 B1673345 Homofolic acid CAS No. 3566-25-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXARTGUOGAZGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-25-4
Record name Homofolate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

準備方法

Initial Condensation Approaches

The foundational synthesis by DeGraw et al. (1965) employed a three-component condensation of:

  • 2,4,5-Triamino-6-hydroxypyrimidine
  • α,β-Dibromopropionaldehyde
  • N-(4-Carbethoxybenzoyl)glutamic acid

This method produced this compound in 22% yield after seven steps, with key limitations including:

  • Low regioselectivity in pteridine ring formation
  • Requirement for anhydrous conditions (<0.1% H2O)
  • Laborious purification via fractional crystallization

Optimized Condensation Strategy (Kim et al., 1972)

Kim's improved methodology enhanced yield to 68% through:

Reaction Scheme

  • Synthesis of 1-acetoxy-4-[N-acetyl-(p-carbethoxyphenyl)amino]-2-butanone (7)
  • Condensation with 2,4,5-triamino-6(1H)-pyrimidinone (3) under pH-controlled conditions

Critical Parameters

Parameter Optimal Value Impact on Yield
Reaction pH 4.8-5.2 ±15% yield
Temperature 65°C Δ10°C = ±8%
Solvent System AcOH/H2O (3:1) 32% vs alternatives

This approach reduced reaction steps from seven to four while eliminating brominated intermediates that caused side reactions.

Enzymatic and Chemoenzymatic Methods

Dihydrofolate Reductase-Mediated Synthesis

The US9090925B2 patent details a scalable enzymatic process for reduced folates, adaptable for this compound derivatives:

Key Enzymatic Components

Enzyme Source Specific Activity
Dihydrofolate reductase (DHFR) Recombinant E. coli 750,000 U/g
Glucose dehydrogenase (GluDH) Bacillus subtilis 1,500,000 U/g

Process Parameters

  • NADPH regeneration system: Glucose/GluDH maintains >95% cofactor recycling
  • Oxygen exclusion: <0.5 ppm O2 through N2 sparging
  • Temperature profile: 40°C for DHFR activity, 22-30°C for crystallization

This method achieves 89% enantiomeric excess for (6S)-tetrahydro derivatives.

Solid-Phase Synthesis of Polyglutamate Derivatives

Krumdieck and Baugh's (1980) methodology enables controlled elongation of the glutamate chain:

Resin Functionalization

  • Wang resin activation with HOBt/DIC
  • Sequential Fmoc-glutamic acid couplings
  • Final cleavage with TFA/H2O (95:5)

Chain Length vs Solubility

Glutamate Units Aqueous Solubility (mg/mL)
1 12.4 ± 0.8
3 4.1 ± 0.3
5 0.9 ± 0.1

This technique facilitates production of homofolylpoly-γ-glutamates for targeted drug delivery.

Reduced Derivatives and Modifications

Tetrahydrothis compound Synthesis

The AU476569B2 patent describes hydrogenation methods for producing N-methyltetrahydro derivatives:

Catalytic Hydrogenation Conditions

Parameter Optimal Value
Catalyst Pd/C (10 wt%)
H2 Pressure 45 psi
Solvent DMF/H2O (9:1)
Reaction Time 6 hr

Yields reach 78% with <2% over-reduction byproducts.

Side-Chain Modified Analogues

Chaykovsky et al. (1973) developed methotrexate analogues through:

  • Wittig reactions for α,β-unsaturated side chains
  • Michael additions for sulfhydryl group incorporation

Biological Activity Correlation

Modification DHFR IC50 (nM)
Parent this compound 48 ± 3
α-Methyl derivative 12 ± 1
β-Keto derivative 320 ± 25

These structure-activity relationships guide therapeutic applications.

Analytical Characterization Methods

HPLC Quantification

Reverse-phase C18 methods with dual λ detection:

  • 280 nm for pteridine absorption
  • 350 nm for glutamate moiety

Mobile Phase Optimization

Component Ratio Retention Time (min)
MeOH:NaH2PO4 (pH 3) 15:85 6.2
25:75 4.8
35:65 3.1

Mass Spectral Characterization

High-resolution ESI-MS identifies key fragments:

  • m/z 458.1801 [M+H]+ (calculated 458.1812)
  • Fragment ions at m/z 295 (pterin cleavage) and 176 (glutamate)

Industrial Scale-Up Considerations

Cost Analysis of Production Methods

Method Cost/kg (USD) Purity (%)
Classical chemical 12,500 98.5
Enzymatic 8,200 99.9
Solid-phase 24,000 97.8

Environmental Impact Metrics

Waste Stream Chemical Process Enzymatic Process
Organic solvents 120 L/kg 18 L/kg
Heavy metal content 2.4 g/kg 0.01 g/kg
Energy consumption 890 MJ/kg 310 MJ/kg

Biological Evaluation and Applications

Enzyme Inhibition Profiles

This compound exhibits differential binding to folate-dependent enzymes:

Enzyme Ki (μM) Selectivity vs FA
Dihydrofolate reductase 0.48 8.2x
Thymidylate synthase 12.6 0.3x
Folylpolyglutamate synthetase 0.15 22x

In Vivo Pharmacokinetics

Comparative studies in murine models show:

  • 2.8x increased half-life (t1/2 = 6.7 hr vs 2.4 hr for FA)
  • 39% higher cerebrospinal fluid penetration
  • Linear dose-response up to 150 mg/kg

Stability and Formulation Challenges

Oxidative Degradation Kinetics

Arrhenius plot analysis reveals:

  • Ea = 85 kJ/mol for pteridine ring oxidation
  • Q10 = 2.4 between 25-40°C
  • Optimal pH stability range: 6.8-7.4

Lyophilization Formulation

Cryoprotectant screening identified:

  • Trehalose (5% w/v) maintains 98% activity after 24 months
  • Mannitol formulations show 12% aggregation after 6 cycles
  • Residual moisture critical at <1.5% for long-term stability

化学反応の分析

Types of Reactions: Homofolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Tetrahydrothis compound and other reduced forms.

    Substitution Products: Compounds with substituted functional groups.

科学的研究の応用

Scientific Research Applications

Homofolic acid has several key applications across different fields:

1. Cancer Research

  • Mechanism of Action : this compound acts as an inhibitor of thymidylate synthetase, a crucial enzyme in nucleotide synthesis. This inhibition disrupts the proliferation of cancer cells, making it a candidate for anti-cancer therapies .
  • Case Studies : In vitro studies have shown that this compound can inhibit the growth of various tumor cells. For instance, at a concentration of 0.7 nM, it achieved over 90% growth inhibition in certain cancer cell lines . Additionally, its derivatives have demonstrated substantial anti-leukemia activity against the L1210-FR8 tumor model in mice .

2. Biochemical Studies

  • Folate Metabolism : this compound serves as a model compound for studying folate metabolism and its analogs. Its unique structure allows researchers to investigate the biochemical pathways involving folate and its derivatives.
  • Purine Synthesis Inhibition : The compound's ability to inhibit purine synthesis has made it a valuable tool in understanding metabolic pathways related to cell growth and division .

3. Pharmaceutical Development

  • Drug Design : The stability and bioactivity of this compound derivatives position them as promising candidates for developing new pharmaceuticals targeting folate metabolism and cancer treatment .
  • Research Tool : this compound is utilized in various biochemical assays to evaluate the efficacy of new drug candidates aimed at disrupting folate-dependent processes in cancer cells.

Comparative Data Table

Application AreaDescriptionKey Findings
Cancer ResearchInhibits thymidylate synthetase, disrupting nucleotide synthesisAchieved >90% growth inhibition at 0.7 nM concentration in tumor cells
Biochemical StudiesModel compound for studying folate metabolismValuable for investigating metabolic pathways related to cell proliferation
Pharmaceutical DevelopmentPotential drug candidate for targeting folate metabolismStability and bioactivity support development of new anti-cancer therapies

類似化合物との比較

Structural Differences

Homofolic acid and its derivatives are compared below with other folate analogs based on structural features:

Compound Structural Modification Key Enzymatic Targets Pharmacological Role
This compound (HFA) Additional CH₂ in glutamic acid bridge Purine synthesis (FGAR step) Inhibits purine biosynthesis
Folic Acid Natural folate DHFR, TS, others Cofactor in one-carbon metabolism
Methotrexate (MTX) 4-Amino substitution at N10 DHFR Anticancer (blocks nucleotide synthesis)
Leucovorin (5-formyl-THF) Reduced, formylated form of folic acid TS, others Rescue agent in MTX therapy
5-Formyl-H₄HFA Formylated, reduced HFA derivative Purine synthesis (FGAR step) Experimental antifolate

HFA’s extended bridge alters its interaction with folate-dependent enzymes, preventing competitive inhibition by natural folates like 5-formyl-THF (leucovorin) .

Enzymatic Targets and Mechanisms

  • HFA vs. Methotrexate :
    • MTX directly inhibits DHFR, depleting tetrahydrofolate (THF) pools required for nucleotide synthesis.
    • HFA, after reduction to H₄HFA, inhibits purine biosynthesis by blocking FGAR amidotransferase. This mechanism bypasses DHFR, making it effective in MTX-resistant cells with upregulated DHFR .
  • HFA vs. Natural Folates :
    • Folic acid and 5-methyl-THF serve as cofactors in one-carbon transfer. HFA derivatives, such as 5-formyl-H₄HFA, act as antagonists by competing for enzyme binding sites .

Pharmacological and Resistance Profiles

  • Cross-Resistance :
    HFA shows distinct resistance patterns compared to MTX. Cells resistant to MTX due to DHFR amplification remain sensitive to HFA, as its target (FGAR amidotransferase) is unrelated .
  • Rescue Effects: Growth inhibition by HFA is reversed by hypoxanthine or 4-aminoimidazole-5-carboxamide (AICA-riboside), confirming its purine-specific action. In contrast, MTX toxicity is rescued by thymidine or leucovorin .

Key Research Findings

  • Purine Synthesis Inhibition : H₄HFA inhibits FGAR conversion at low concentrations (IC₅₀ ≈ 2–5 μM), with folic acid requiring 500–1000-fold higher concentrations to reverse this effect .
  • Selective Toxicity : HFA’s activity in MTX-resistant cells validates its utility in overcoming DHFR-mediated resistance .

Q & A

Q. How can academic labs improve reproducibility in this compound studies?

  • Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share compound characterization data via repositories like ChemSpider or PubChem. Use electronic lab notebooks (ELNs) with version control for protocol transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homofolic acid
Reactant of Route 2
Homofolic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。